C17H18ClN3O4

Histology Nuclear Staining Solution Stability

Celestine Blue B (C.I. 51050, Mordant Blue is an oxazine-based histological dye with the molecular formula C17H18ClN3O4 and a molecular weight of 363.8 g/mol.

Molecular Formula C17H18ClN3O4
Molecular Weight 363.8 g/mol
CAS No. 1562-90-9
Cat. No. B576333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC17H18ClN3O4
CAS1562-90-9
Molecular FormulaC17H18ClN3O4
Molecular Weight363.8 g/mol
Structural Identifiers
InChIInChI=1S/C17H17N3O4.ClH/c1-3-20(4-2)9-5-6-11-13(7-9)24-16-14(19-11)10(17(18)23)8-12(21)15(16)22;/h5-8,19H,3-4H2,1-2H3,(H2,18,23);1H
InChIKeyREPMZEQSQQAHJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Celestine Blue B (CAS 1562-90-9): A Primary Hematoxylin Substitute for Acid-Resistant Nuclear Staining in Histology and Cytology


Celestine Blue B (C.I. 51050, Mordant Blue 14) is an oxazine-based histological dye with the molecular formula C17H18ClN3O4 and a molecular weight of 363.8 g/mol . It is primarily utilized as a nuclear stain in histology and cytology, most notably as a direct substitute for hematoxylin in Hematoxylin and Eosin (H&E) staining procedures . Its fundamental mechanism involves forming a stable, cationic complex with ferric ammonium sulfate (iron alum), which binds strongly to nucleic acids and other polyanions within the cell nucleus, providing excellent nuclear definition [1]. The compound is commercially available as a dark powder with a defined dye content, typically 80%, and exhibits an absorption maximum (λmax) at 642 nm .

Why Celestine Blue B Cannot Be Arbitrarily Substituted with Other Nuclear Stains in Acidic or Multiplex Protocols


The interchangeability of nuclear stains in histology is constrained by specific chemical properties that dictate performance in various staining protocols. While compounds like gallocyanin, gallamine blue, and even hematoxylin are also nuclear stains, their performance diverges significantly in terms of acid resistance, solution stability, and staining specificity [1]. For instance, standard hematoxylin stains are known to fade or lose definition when exposed to acidic counterstains or differentiation steps, a common requirement in multiplex trichrome procedures . Similarly, gallocyanin, while providing a color similar to hematoxylin, does not form a solution as stable as Celestine Blue B and exhibits variable batch-to-batch consistency [2]. Therefore, assuming a simple one-to-one replacement without understanding these critical performance differences can lead to compromised staining quality, poor reproducibility, and misinterpretation of histological samples. The following section provides quantitative and comparative evidence defining the specific advantages of Celestine Blue B.

Evidence-Based Comparative Performance of Celestine Blue B for Optimized Histological Selection


Quantified Superiority in Solution Stability and Nuclear Staining Reliability Compared to Oxazine Analogs

A direct comparative evaluation of oxazine dyes established that Celestine Blue B, when complexed with ferric ammonium sulfate, forms a metallic lake that is not only effective for nuclear staining but is also the most stable solution among its closest analogs. This stability translates to longer usable life and greater reproducibility in routine laboratory settings [1]. In contrast, other oxazine dyes like gallocyanin and gallamine blue, while also capable of nuclear staining, produce less stable iron lakes [2]. Gallocyanin, in particular, has been noted for significant batch-to-batch variation in dye content and does not offer the same level of solution stability as Celestine Blue B [3].

Histology Nuclear Staining Solution Stability

Defined Spectral Uniformity of Nuclear Staining Across Variable pH Conditions Relative to Gallocyanin

When used for specific DNA staining following RNA extraction, Celestine Blue B demonstrates a consistent and well-defined absorption peak at 620 nm, a characteristic that is stable across a pH range from 1.5 to 3.0 [1]. This uniformity ensures that the stained nuclei provide a consistent spectral signal regardless of minor variations in staining solution preparation. In contrast, under identical experimental conditions, the absorption spectra of nuclei stained with an aqueous solution of gallocyanin were reported to reveal irregular peaks [1]. Furthermore, effective nuclear staining with Celestine Blue B is achievable at its native pH of 3.0, a condition under which gallocyanin (at its native pH of 2.8) fails to produce satisfactory results [1].

Spectrophotometry Histochemistry Nuclear Staining

Established Protocol for Acid-Resistant Nuclear Staining in Multiplex Trichrome Procedures Versus Conventional Hematoxylin

A key limitation of standard hematoxylin stains is their susceptibility to acidic solutions, which are often used as differentiators or are components of other stains in multiplex protocols like the van Gieson, Masson, or Gomori trichrome methods [1]. Celestine Blue B, when used in an iron alum complex, provides a nuclear stain that is exceptionally resistant to these acidic environments . This property is further exploited in the Celestine Blue-Hemalum sequence, where an initial stain with Celestine Blue B followed by a progressive alum hematoxylin yields an acid-resistant nuclear stain that is far less prone to fading than hematoxylin alone [2]. This allows for sharper, more persistent nuclear detail when complex counterstaining procedures are employed.

Trichrome Staining Multiplex Histology Acid Resistance

Primary Recommendation as a Hematoxylin Substitute for H&E Staining in Peer-Reviewed Literature

In a comprehensive review addressing global hematoxylin shortages, the iron complex of Celestine Blue (C.I. 51050) was explicitly identified as one of the "most satisfactory substitutes" for aluminum-hematoxylin (hemalum) in routine H&E staining [1]. This peer-reviewed endorsement provides a strong, evidence-based justification for its use as a primary or backup nuclear stain. The iron-celestine blue complex is a cationic dye that effectively binds to nucleic acids and other polyanions, such as those in cartilage matrix and mast cell granules, mimicking the staining pattern of hematoxylin [1]. This recommendation is based on its ability to produce high-quality, reliable nuclear staining that is visually indistinguishable from a good hematoxylin stain when counterstained with eosin, orange G, or fuchsin [2].

Hematoxylin Substitute H&E Staining Supply Chain Resilience

Specific Application Scenarios for Celestine Blue B Justified by Comparative Evidence


Acid-Resistant Multiplex Histology: Protocols Involving Van Gieson, Masson, or Gomori Trichrome Stains

In research and clinical pathology laboratories performing complex multiplex staining, maintaining clear nuclear morphology is critical. When using protocols that include acidic components, such as the picric acid in Van Gieson's stain or the phosphomolybdic/phosphotungstic acids in Masson's trichrome, conventional hematoxylin counterstains often fade or become diffuse [1]. The evidence demonstrates that Celestine Blue B's iron lake complex provides a nuclear stain that is highly resistant to these acidic environments . Therefore, this compound is the preferred nuclear stain for any application where tissue sections will be exposed to acidic solutions post-nuclear staining, ensuring that nuclear detail remains crisp and well-defined for accurate pathological assessment.

Supply Chain Contingency and Routine H&E Staining in Clinical and Research Histology

The global supply of hematoxylin, a natural product derived from logwood, is subject to periodic shortages and quality variability due to environmental and geopolitical factors [2]. For histology laboratories that rely on consistent and reproducible H&E staining for diagnostic or research purposes, Celestine Blue B offers a validated and peer-reviewed alternative [2]. The evidence supports its use as a direct substitute for hemalum, with the resulting nuclear staining being visually indistinguishable from a good hematoxylin stain when used with standard eosin counterstains [3]. Implementing Celestine Blue B as either a primary stain or a validated backup ensures operational continuity and diagnostic reliability during hematoxylin supply chain disruptions.

Quantitative Histochemistry and Spectrophotometric Analysis of DNA

For research applications requiring precise and reproducible spectrophotometric analysis of nuclear components, the consistency of the chromogenic signal is paramount. The evidence demonstrates that Celestine Blue B-stained nuclei exhibit a stable and uniform absorption spectrum with a consistent peak maximum at 620 nm, even when the pH of the staining solution varies between 1.5 and 3.0 [4]. This spectral reliability stands in contrast to the irregular spectral profiles produced by gallocyanin under identical conditions [4]. Consequently, Celestine Blue B is the superior choice for experiments involving microspectrophotometry or quantitative image analysis where uniform and predictable light absorption by stained nuclei is essential for accurate data interpretation.

Central Nervous System (CNS) Histology Requiring High-Contrast Nuclear and Cytoplasmic Detail

In neurohistology, the clear differentiation of various cell types, including neurons and glia, is essential. The evidence from early comparative studies indicates that the iron lake of Celestine Blue B is "far superior to hematoxylin" when applied to the central nervous system [5]. It provides excellent staining of ganglion and glial cells comparable to the results achieved with specialized Nissl stains like thionin [5]. Therefore, for research focused on brain or spinal cord tissue where high contrast between nuclear and cytoplasmic elements is required, Celestine Blue B offers a demonstrated performance advantage over standard hematoxylin.

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